N-Nitroso rac Bendroflumethiazide

Description

Properties

Molecular Formula |

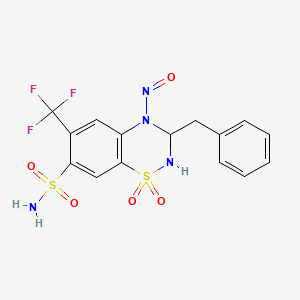

C15H13F3N4O5S2 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

3-benzyl-4-nitroso-1,1-dioxo-6-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C15H13F3N4O5S2/c16-15(17,18)10-7-11-13(8-12(10)28(19,24)25)29(26,27)20-14(22(11)21-23)6-9-4-2-1-3-5-9/h1-5,7-8,14,20H,6H2,(H2,19,24,25) |

InChI Key |

FLQRSTJMTUSYCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2NS(=O)(=O)C3=C(N2N=O)C=C(C(=C3)S(=O)(=O)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The compound may also exist in isotopically labeled forms, such as the deuterated variant N-Nitroso rac Bendroflumethiazide-D5, which includes five deuterium atoms on the phenyl ring, used primarily for analytical reference standards.

Synthetic Preparation Methods

The preparation of this compound is generally conducted via nitrosation of the parent compound, racemic bendroflumethiazide. The nitrosation involves the introduction of a nitroso group (-NO) onto the nitrogen atom of the sulfonamide moiety. The process typically follows classical nitrosamine synthesis protocols adapted for this specific substrate.

Nitrosation Reaction

- Starting Material: racemic bendroflumethiazide (C15H14F3N3O4S2)

- Nitrosating Agent: Sodium nitrite (NaNO2) or nitrous acid (HNO2), generated in situ

- Reaction Medium: Acidic aqueous solution, commonly hydrochloric acid (HCl) or acetic acid

- Temperature: Controlled low temperature (0–5°C) to minimize side reactions and decomposition

- Reaction Time: Typically 30 minutes to 2 hours depending on scale and conditions

$$

\text{Bendroflumethiazide} + \text{NaNO}_2 + \text{H}^+ \rightarrow \text{this compound} + \text{Byproducts}

$$

The nitrosation targets the sulfonamide nitrogen, forming the N-nitroso derivative. The reaction is often monitored by chromatographic techniques (HPLC) to confirm the formation and purity of the product.

Purification and Isolation

After completion of the nitrosation reaction, the crude product undergoes several purification steps to achieve the required purity (>95%):

- Extraction: Organic solvents such as ethyl acetate or dichloromethane are used to extract the nitrosated product from the aqueous phase.

- Washing: Sequential washing with water and brine to remove residual acids and inorganic salts.

- Drying: Organic layer is dried over anhydrous sodium sulfate.

- Concentration: Solvent removal under reduced pressure.

- Chromatographic Purification: Preparative HPLC or recrystallization from suitable solvents to isolate the pure compound.

Analytical Characterization

The purity and identity of this compound are verified using:

| Technique | Purpose | Details |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse phase, >95% purity confirmed |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~450 |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Confirmation of nitroso group incorporation |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic N–N=O stretching frequencies |

The use of isotopically labeled standards such as this compound-D5 aids in quantitative analysis by LC-MS/MS in pharmaceutical quality control.

Summary Table of Preparation Conditions

| Step | Conditions | Notes |

|---|---|---|

| Nitrosation | NaNO2, HCl, 0–5°C, 30–120 min | Controlled temperature critical |

| Extraction | Ethyl acetate or dichloromethane | Efficient phase separation |

| Washing | Water, brine | Removes inorganic impurities |

| Drying | Anhydrous sodium sulfate | Removes residual moisture |

| Concentration | Reduced pressure evaporation | Avoids thermal decomposition |

| Purification | Preparative HPLC or recrystallization | Achieves >95% purity |

Research Findings and Considerations

- The nitrosation of bendroflumethiazide to form its N-nitroso derivative is a well-established pathway, often employed to study nitrosamine impurities in pharmaceuticals.

- Strict control of reaction parameters (temperature, pH, stoichiometry) is essential to maximize yield and minimize side products.

- The compound is handled under controlled conditions due to its potential carcinogenicity associated with nitrosamines.

- Reference standards for this compound, including isotopically labeled variants, are commercially available for analytical purposes, underscoring the importance of precise synthesis and characterization.

Chemical Reactions Analysis

N-Nitroso rac Bendroflumethiazide can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

N-Nitroso rac Bendroflumethiazide's significance lies in its potential carcinogenic effects and interactions with biological systems. Research indicates that N-nitrosamines can induce tumors in animal models, suggesting this compound may possess similar properties. Studies have focused on its interactions with biological systems, with key findings centered around its potential carcinogenic effects.

Carcinogenic Risk Assessment: this compound is investigated to evaluate the risks associated with exposure to N-nitroso compounds. These compounds can form DNA adducts, potentially leading to mutations and cancer.

Toxicological Studies: The compound's interactions with biological macromolecules, such as DNA, can result in mutagenic effects, making it a subject of concern in toxicological studies.

Structural and Biological Context

Several compounds share structural similarities with this compound, particularly within the class of N-nitrosamines and thiazides.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hydrochlorothiazide | Thiazide diuretic | Commonly used for hypertension; less carcinogenic |

| N-Nitroso Hydrochlorothiazide | N-nitrosamine derivative | Similar mechanism but different biological effects |

| Benzothiadiazine derivatives | Thiazide analogs | Varying degrees of diuretic activity; some are safer |

| N-Nitrosourea | N-nitrosamine | Known for strong carcinogenic properties |

Mechanism of Action

The mechanism of action of N-Nitroso rac Bendroflumethiazide is not fully understood, but it is believed to involve interactions with molecular targets similar to those of Bendroflumethiazide. Bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in increased excretion of sodium, chloride, and water . The nitroso group may introduce additional interactions with cellular components, potentially enhancing or modifying its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

N-Nitroso rac Bendroflumethiazide belongs to the N-nitrosamine subgroup, characterized by a nitroso group (–NO) bonded to a nitrogen atom. Unlike volatile N-nitrosamines (e.g., NDMA, NPYR), which are common in processed meats, this compound is nonvolatile and likely forms in pharmaceutical or endogenous contexts where bendroflumethiazide interacts with nitrites .

Sources and Exposure Routes

- Dietary Sources: Most NOCs (e.g., NDMA, NPIP) occur in cured meats, beer, and smoked foods due to nitrite preservation .

- Endogenous Formation: In vivo nitrosation of bendroflumethiazide could occur in the stomach under acidic conditions, particularly in individuals consuming nitrite-rich diets or with low vitamin C intake, which inhibits NOC formation .

Carcinogenic Potency and Mechanisms

NOCs induce carcinogenesis via DNA adducts, mutations, and epigenetic changes. For example:

Analytical Detection

Nonvolatile NOCs like this compound require specialized methods for detection, such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This contrasts with volatile NOCs, which are analyzed using gas chromatography (GC) .

Data Table: Key N-Nitroso Compounds Compared

| Compound | Primary Sources | Carcinogenic Target (Animal Models) | Human Exposure Routes | Detection Method |

|---|---|---|---|---|

| NDMA | Processed meats, tobacco smoke | Liver, lung | Dietary, occupational | GC-MS |

| NPYR | Smoked fish, cured meats | Esophagus, liver | Dietary | GC-TEA |

| This compound | Pharmaceuticals (potential) | Not yet established | Endogenous, drug contamination | LC-MS/MS |

| NDEA | Rubber products, cosmetics | Liver, kidney | Occupational, consumer products | HPLC-UV |

Research Findings and Gaps

- Epidemiological Evidence: Dietary NOCs are linked to gastric, esophageal, and brain cancers . However, this compound’s specific role remains unstudied, highlighting a critical research gap.

- Mitigation Strategies: Vitamin C and E inhibit NOC formation in foods and the stomach . For pharmaceuticals, regulatory measures to limit nitrosamine impurities are emerging (e.g., FDA guidelines on NDMA in antihypertensives) .

- Analytical Challenges: Current NOC databases focus on foodborne compounds (e.g., 23 compounds in the USDA-ARS database) . Pharmaceutical NOCs like this compound are underrepresented, necessitating expanded surveillance .

Q & A

Q. What analytical methodologies are recommended for detecting and quantifying N-Nitroso rac Bendroflumethiazide in complex matrices?

Answer:

- HPLC and LC-MS/MS are primary techniques due to their sensitivity for trace-level detection. For example, HPLC analysis of structurally similar N-nitroso compounds (e.g., metoprolol N-nitroso) requires optimization of mobile phases and columns to resolve rotamers, which can produce multiple chromatographic peaks .

- Thermogravimetric Analysis (TGA) is used to characterize thermal stability, with parameters like nitrogen flow (20 mL/min) and heating rates (10°C/min) critical for reproducibility .

- Validation must include specificity, linearity (0.1–10 ppm range), and recovery studies in matrices like pharmaceuticals or biological samples to meet regulatory standards .

Q. How can endogenous formation of N-Nitroso compounds be modeled in experimental systems?

Answer:

- Chemical Kinetics Models : Incorporate nitrosation rates under varying pH, temperature, and precursor concentrations (e.g., amines + nitrites). For example, ascorbic acid at 1:1 molar ratio with nitrites can inhibit nitrosation by >90% in vitro .

- Epidemiological Models : Use dietary surveys and tobacco/alcohol exposure data to estimate exogenous vs. endogenous contributions. A validated mathematical model integrates urinary biomarkers (e.g., N-nitroso proline) and dietary nitrate intake .

Q. What are the primary dietary sources of N-Nitroso compounds, and how are they quantified in cohort studies?

Answer:

- High-Risk Foods : Processed meats, fish, and cheeses contain preformed N-nitroso compounds (e.g., NDMA at µg/kg levels) .

- Database Tools : The N-Nitroso Compound Database links 205 food items to 23 compounds via FFQs (Food Frequency Questionnaires). Energy-adjusted intakes are validated against 7-day food records, though FFQs may overestimate sporadic high-intake foods (Spearman r = 0.004–0.48) .

Advanced Research Questions

Q. How can contradictory data between in vitro carcinogenicity and epidemiological studies be resolved?

Answer:

- Mechanistic Bridging : Conduct in vivo studies using deuterated analogs (e.g., N-Nitroso Anatabine-d4) to track DNA adduct formation via LC-MS/MS. This clarifies if observed animal carcinogenicity (e.g., liver tumors in rodents) translates to humans .

- Dose-Response Refinement : Use physiologically based pharmacokinetic (PBPK) models to extrapolate low-dose human exposures from high-dose animal data, accounting for metabolic differences (e.g., cytochrome P450 activation) .

Q. What experimental designs are optimal for assessing the mutagenic potential of this compound?

Answer:

- Ames Test Modifications : Include S9 metabolic activation and nitroreductase-deficient strains to detect indirect mutagenicity. For example, N-nitroso duloxetine requires testing at 0.83 ppm limits with/without metabolic activation .

- In Silico Profiling : Apply read-across analyses using surrogates (e.g., N-nitroso diphenhydramine) with robust carcinogenicity data. Structural similarity (≥80% alignment) and reactivity (electrophilic nitrosamine group) guide surrogate selection .

Q. How do catalytic systems (e.g., Rh(III)) influence the synthetic pathways of N-Nitroso compounds, and what are the implications for impurity control?

Answer:

- Rh(III)-Catalyzed Synthesis : Enables ortho-olefination of N-nitroso arenes under mild conditions (20–40°C), producing high yields (>90%) but risking unintended byproducts. Mechanistic studies confirm a five-membered rhodacycle intermediate, requiring stringent reaction monitoring .

- Impurity Mitigation : Implement real-time PAT (Process Analytical Technology) during API synthesis to detect nitrosamine formation (e.g., via inline Raman spectroscopy) .

Methodological Considerations for Data Interpretation

- Exposure Index Harmonization : Combine urinary biomarkers (e.g., N-nitroso metabolites) with FFQ data to reduce misclassification bias in case-control studies .

- Regulatory Thresholds : For pharmaceuticals, the EMA mandates limits of 18–96 ng/day for nitrosamine impurities, derived from TD50 values in rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.